molecular formula C13H11ClN2O2 B13825028 E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline

E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline

Cat. No.: B13825028
M. Wt: 262.69 g/mol
InChI Key: PXZZKMSKZPNMAN-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline typically involves the reaction of 8-ethylquinoline with chlorinating agents and nitroalkenes under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chlorinating agents and nitroalkenes used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorine atom allows for a wide range of chemical modifications, making it a versatile compound for research applications .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-8-ethyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-2-9-4-3-5-10-8-11(6-7-16(17)18)13(14)15-12(9)10/h3-8H,2H2,1H3/b7-6+

InChI Key

PXZZKMSKZPNMAN-VOTSOKGWSA-N

Isomeric SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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